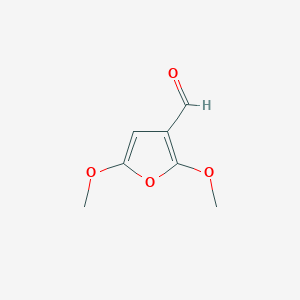
2,5-Dimethoxyfuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxyfuran-3-carbaldehyde: is an organic compound with the molecular formula C7H10O4 . It is a derivative of furan, a heterocyclic aromatic compound, and features two methoxy groups at the 2 and 5 positions, and an aldehyde group at the 3 position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methoxylation of Furan: One common method involves the methoxylation of furan using methanol and a catalyst. This process typically requires controlled reaction conditions to ensure the selective addition of methoxy groups at the desired positions.
Electrolytic Catalysis: Another method involves the use of electrolytic catalysis, where furans and methanol are reacted in the presence of a catalyst like sodium thiosulfate.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of pulse chlorination in cell reaction beds has been reported to enhance the methoxylation speed and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,5-Dimethoxyfuran-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,5-Dimethoxyfuran-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in multicomponent reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyfuran-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
2,5-Dimethoxytetrahydrofuran: This compound is similar in structure but lacks the aldehyde group.
2,5-Dimethoxyoxolane-3-carbaldehyde: Another similar compound, differing slightly in the positioning of functional groups, used in organic synthesis.
Uniqueness: 2,5-Dimethoxyfuran-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable intermediate in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2,5-dimethoxyfuran-3-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c1-9-6-3-5(4-8)7(10-2)11-6/h3-4H,1-2H3 |
Clave InChI |
IQGVVFPJUNXCHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(O1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
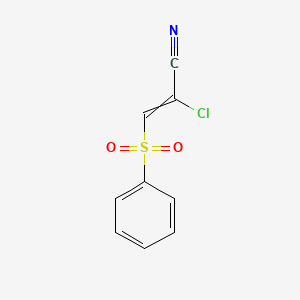
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)


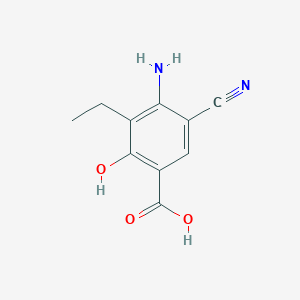
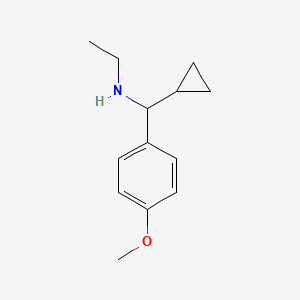
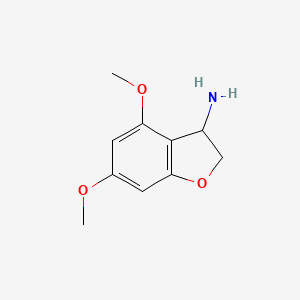

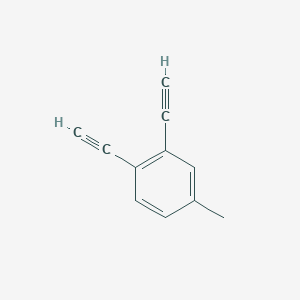

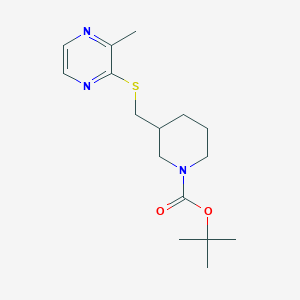
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)

